Potassium trifluoro(3-formylfuran-2-yl)borate
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Overview
Description
Potassium trifluoro(3-formylfuran-2-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is particularly useful in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-formylfuran-2-yl)borate can be synthesized through the reaction of 3-formylfuran-2-boronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolution of 3-formylfuran-2-boronic acid in an appropriate solvent such as methanol.
- Addition of potassium bifluoride to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolation of the product by filtration and washing with cold methanol .
Industrial Production Methods
This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-formylfuran-2-yl)borate undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the borate compound with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Acids/Esters: Formed through oxidation.
Substituted Borates: Formed through nucleophilic substitution.
Scientific Research Applications
Potassium trifluoro(3-formylfuran-2-yl)borate has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling to synthesize complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-formylfuran-2-yl)borate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium atom.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium trifluoro(3-formylfuran-2-yl)borate can be compared with other similar compounds, such as:
Potassium trifluoro(2-fluoropyridin-3-yl)borate: Similar in structure but with a pyridine ring instead of a furan ring.
Potassium trifluoro(oxetan-3-yl)borate: Contains an oxetane ring instead of a furan ring.
Potassium trifluoro(5-formylfuran-2-yl)borate: Similar structure but with the formyl group at a different position on the furan ring.
These compounds share similar reactivity in Suzuki–Miyaura coupling reactions but differ in their electronic and steric properties, which can influence their reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C5H3BF3KO2 |
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Molecular Weight |
201.98 g/mol |
IUPAC Name |
potassium;trifluoro-(3-formylfuran-2-yl)boranuide |
InChI |
InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-4(3-10)1-2-11-5;/h1-3H;/q-1;+1 |
InChI Key |
HIWZFNRPQDTSDH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CO1)C=O)(F)(F)F.[K+] |
Origin of Product |
United States |
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